
Vorinostat
Overview
Description
Vorinostat (suberoylanilide hydroxamic acid, SAHA), marketed as ZOLINZA®, is a pan-histone deacetylase (HDAC) inhibitor first approved by the FDA in 2006 for treating cutaneous T-cell lymphoma (CTCL) . Structurally, it is a synthetic derivative of trichostatin A (TSA), a natural hydroxamate HDAC inhibitor, sharing similar pharmacophoric features: a hydroxamic acid group at one end and a hydrophobic phenyl ring at the other . Crystallographic studies confirm that this compound and TSA bind HDACs identically, explaining their comparable enzymatic inhibition (IC₅₀ ~10–20 nM for HDACs 1–3, 6) . This compound modulates gene expression by increasing histone acetylation, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells . Over 40 clinical trials are ongoing to explore its efficacy in diverse cancers and non-oncologic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vorinostat can be synthesized through a multi-step process. The synthesis typically involves the reaction of suberic acid with aniline to form suberoylanilide, which is then converted to suberoylanilide hydroxamic acid through the reaction with hydroxylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Vorinostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxamic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Vorinostat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study histone deacetylase inhibition.
Biology: this compound is used to investigate the role of histone deacetylases in gene expression and cellular differentiation.
Medicine: Beyond its use in treating cutaneous T-cell lymphoma, this compound is being explored for its potential in treating other cancers and neurological disorders.
Industry: This compound is used in the development of new therapeutic agents and in drug delivery systems
Mechanism of Action
Vorinostat exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in an open chromatin structure and increased gene expression. This compound specifically targets class I and II histone deacetylases, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Trichostatin A (TSA)
- Structural Similarity: TSA and vorinostat share nearly identical molecular lengths (5.56–5.93 Å) and binding modes to HDACs .
- Functional Overlap: Both inhibit class I/II HDACs with similar potency but differ in origin (TSA is natural; this compound is synthetic). This compound’s oral bioavailability and FDA approval make it clinically superior .
4-Phenyl-3-Butenoic Acid (PBA)
- Mechanistic Overlap: PBA and this compound both inhibit tumorigenic cell growth (e.g., H2009 lung carcinoma) and enhance gap junction intercellular communication (GJIC). Both increase p38 MAPK phosphorylation and reduce JNK phosphorylation in tumor cells .
- Selectivity Differences: this compound exhibits broader cytotoxicity, significantly reducing growth in non-tumorigenic WBneo3 cells, whereas PBA spares normal cells .
M344
- HDAC Inhibition Profile: M344 inhibits HDACs 1, 2, 3, 6, and 10 with efficacy similar to this compound but shows stronger inhibition of HDACs 6 and 10 .
Bicyclo[2.2.2]octane-Based Analogues
- Structural Modifications: Replacing this compound’s phenyl ring with 2-oxabicyclo[2.2.2]octane (compounds 88 and 89) retains apoptotic activity but requires 10-fold higher concentrations (50 μM vs. 5 μM for this compound) for equivalent effects .
Transcriptomic and Chemo-Genomic Profiles
- Transcriptome Similarity: this compound’s differential gene expression signature (top 500 up/downregulated genes in MCF7, PC3, HL60 cells) identifies compounds with overlapping transcriptomic effects (e.g., HDAC inhibitors, kinase inhibitors). These are ranked by p-value in supplementary databases .
- Chemo-Transcriptomic Clustering: Machine learning reveals this compound and TSA cluster together due to shared hydroxamate-based HDAC inhibition and antimalarial activity .
Pharmacological and Clinical Comparisons
Table 1: Key Comparative Data
Compound | HDAC Targets | IC₅₀ (nM) | Selectivity (Cancer vs. Normal) | Clinical Status |
---|---|---|---|---|
This compound | HDAC 1–3, 6, 10 | 10–20 | Moderate (e.g., CTCL) | FDA-approved (CTCL) |
TSA | HDAC 1–3, 6, 10 | 1–10 | High (research-only) | Preclinical |
PBA | Non-HDAC mechanisms | N/A | High (tumor-selective) | Experimental |
M344 | HDAC 1–3, 6, 10 | 5–50 | Similar to this compound | Phase I/II trials |
Valproate | HDAC 1–2 | >1000 | Low (neurotoxicity) | Approved (epilepsy) |
Efficacy in Hematologic Malignancies
- Novel compounds (e.g., 7e, 7k) designed for leukemia exhibit higher selectivity for MV4-11 cells than this compound, with optimized HDAC1/7 binding .
Emerging Compounds and Challenges
- Nanoparticle Formulations: this compound-loaded mesoporous silica nanoparticles (MCM-41-NH₂-VOR) enhance solubility and apoptosis induction in CTCL cells compared to free drug .
Biological Activity
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its potential in cancer therapy. It primarily functions by inhibiting the activity of class I and class II HDAC enzymes, leading to the accumulation of acetylated proteins, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis, differentiation, and cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to inhibit HDACs. This inhibition results in increased acetylation of histones and non-histone proteins, which alters gene expression and affects various cellular pathways:
- Transcriptional Effects : this compound modifies the transcription of approximately 2-5% of expressed genes by increasing histone acetylation. This change can activate tumor suppressor genes and inhibit oncogenes, thereby promoting apoptosis in cancer cells .
- Non-Transcriptional Effects : It also influences non-transcriptional pathways, such as cell cycle regulation and apoptosis induction. This compound has been shown to upregulate pro-apoptotic proteins (e.g., Bim, Bak) while downregulating anti-apoptotic proteins (e.g., Bcl-2), facilitating cell death in cancerous cells .
Biological Activity in Cancer Treatment
This compound has been evaluated in various clinical trials for its efficacy against different types of cancers, particularly hematological malignancies. The following table summarizes key findings from clinical studies:
Case Studies
- Cutaneous T-cell Lymphoma : In a pivotal study involving patients with CTCL, this compound demonstrated a significant response rate, leading to FDA approval for this indication. Patients receiving this compound experienced symptom relief and tumor reduction, highlighting its therapeutic potential in skin-related malignancies .
- Leukemia : this compound's effects on hematological malignancies have been promising. In a Phase I trial focusing on AML, patients showed notable responses, with some achieving complete remission. The study emphasized this compound's role in enhancing the effects of traditional chemotherapy agents .
- Combination Therapies : this compound has been tested in combination with other agents such as azacitidine in patients with advanced myelodysplastic syndromes (MDS). Results indicated a synergistic effect that improved overall response rates significantly compared to monotherapy .
Safety Profile
This compound is generally well-tolerated; however, it is associated with several dose-limiting toxicities (DLTs). Common side effects include:
- Anorexia
- Diarrhea
- Fatigue
- Dehydration
These adverse effects necessitate careful monitoring during treatment but are often manageable with supportive care .
Q & A
Basic Research Questions
Q. What experimental models and methodologies are recommended to study Vorinostat’s molecular mechanisms in cancer cells?
this compound’s primary mechanism involves histone deacetylase (HDAC) inhibition, leading to histone hyperacetylation and altered gene expression. To study this, use in vitro models like CTCL cell lines treated with this compound (5 μM for 0–24 hours) and analyze transcriptional profiles via oligonucleotide microarrays (Agilent 44K Human Whole Genome) . For protein stability effects (e.g., p27/p21 upregulation), perform real-time PCR and Western blotting to quantify mRNA and protein levels of targets like Skp2 and Cks1 .
Q. How is this compound’s pharmacokinetic profile characterized in preclinical and clinical studies?
this compound exhibits dose-proportional pharmacokinetics with minimal food effects. Use phase I/II trials to assess parameters like maximum plasma concentration (Cmax) and half-life (t½). Population pharmacokinetic analyses should include demographic variables (age, hepatic function) and evaluate glucuronidation via UGT1A1 polymorphisms, which correlate with toxicity . Avoid cytochrome P-450 metabolic studies, as this compound is not metabolized by this system .
Q. What are the standard criteria for selecting cell lines to evaluate this compound’s efficacy?
Prioritize cell lines with well-documented HDAC overexpression or aberrant histone acetylation (e.g., CTCL lines like Hut78 and HH). Validate responses using proliferation assays (MTT) and apoptosis markers (Annexin V/PI staining) . Include controls with HDAC inhibitors like valproic acid to compare specificity .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s synergistic effects with PI3K, PIM, or HSP90 inhibitors?
Use combination index (CI) analysis via the Chou-Talalay method. Treat CTCL cells with this compound (1–5 μM) and inhibitors (e.g., 17-AAG for HSP90) at varying concentrations. Monitor synergistic apoptosis via caspase-3 activation and validate using RNA-seq to identify co-regulated pathways (e.g., AKT suppression) . Include time-course studies to distinguish transient vs. sustained effects .
Q. What methodologies resolve contradictions in this compound-induced HSP70 expression and its role in drug resistance?
HSP70 induction by this compound may reflect direct transcriptional activation or indirect HSP90 inhibition. To clarify, perform chromatin immunoprecipitation (ChIP) assays using anti-HDAC antibodies on HSP70 promoters . Compare outcomes in HSP90-knockdown models. For resistance studies, generate HSP70-overexpressing cell lines and assess IC50 shifts in this compound-treated cohorts .
Q. How can in silico approaches predict this compound’s interactions with novel targets like CENPI?
Use molecular docking tools (AutodockVina 1.2.2) to simulate this compound-CENPI binding. Convert protein structures (PDB ID: 2.5 Å resolution) and ligand files (PubChem CID: 5311) to PDBQT format. Analyze binding affinity (ΔG) and interaction modes (hydrogen bonds, hydrophobic pockets) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What strategies address variability in this compound’s latency-reversing effects in HIV studies?
Variability may stem from host gene expression heterogeneity. Use dynamic mathematical models to quantify HIV transcription kinetics in patient-derived CD4+ T cells. Measure viral RNA spikes via qRT-PCR at 2–8 hours post-treatment and correlate with histone acetylation levels (H3K9ac ELISA) . Stratify data by UGT1A1 genotypes to account for metabolic differences .
Q. Methodological Considerations for Data Analysis
- Transcriptomic Data: Normalize microarray results with Feature Extraction software (v9.0) and apply Benjamini-Hochberg correction for false discovery rates .
- Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For population PK, employ nonlinear mixed-effects models (NONMEM) .
- Synergy Quantification: Calculate dose-reduction indices (DRI) to determine clinical relevance of combination therapies .
Properties
IUPAC Name |
N'-hydroxy-N-phenyloctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041133 | |
Record name | Vorinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vorinostat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |
Record name | Vorinostat | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vorinostat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to light orange powder, White solid | |
CAS No. |
149647-78-9 | |
Record name | Vorinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02546 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vorinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vorinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vorinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxy-N'-phenyloctanediamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vorinostat | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vorinostat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159-160.5 °C | |
Record name | Vorinostat | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.